6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core fused with multiple unsaturated bonds and functional groups. Compounds with such intricate architectures are often explored for their interactions with biological targets, such as enzymes or receptors, due to their ability to mimic natural ligands or disrupt protein-protein interactions .
Properties
Molecular Formula |
C23H21N5O2 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H21N5O2/c1-2-12-25-22(29)17-15-18-21(26-19-10-6-7-13-27(19)23(18)30)28(20(17)24)14-11-16-8-4-3-5-9-16/h2-10,13,15,24H,1,11-12,14H2,(H,25,29) |
InChI Key |
IICAGGNFZFDGBC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazatricyclo core, followed by the introduction of the phenylethyl and prop-2-enyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. .
Scientific Research Applications
6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s tricyclic scaffold and substituents (e.g., 2-phenylethyl, prop-2-enyl) align it with spirocyclic and polycyclic derivatives synthesized in marine actinomycetes or medicinal chemistry campaigns. For example:
- Spirocyclic benzothiazole derivatives (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) share fused ring systems and polar substituents, which influence solubility and target binding .
- Bicyclic pharmacopeial compounds (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) exhibit similar heteroatom-rich cores, often associated with antibiotic activity .
Table 1: Key Features of Structurally Related Compounds
*Molecular weight and activity data are illustrative, based on analogous compounds.
Methodologies for Comparative Analysis
- Molecular Networking and MS/MS Fragmentation : High-resolution mass spectrometry (HRMS) and cosine scoring (range: 0–1) group compounds with analogous fragmentation patterns. For instance, the target compound’s tricyclic core may yield fragments resembling those of spirocyclic derivatives, suggesting shared biosynthetic pathways or structural motifs .
- Similarity Indexing via Tanimoto Coefficients : Computational tools like the “Similarity Indexing” Shiny app compare fingerprint patterns (e.g., functional groups, ring systems). A Tanimoto score >0.6 indicates significant overlap, as seen in HDAC inhibitors like aglaithioduline and SAHA .
- QSAR Models: Quantitative structure-activity relationship (QSAR) models evaluate the target compound’s predicted activity against a population of known bioactive molecules.
Biological Activity
The compound 6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and diverse functional groups. This compound belongs to the class of triazine derivatives and has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
This compound features a triazatricyclo framework that incorporates nitrogen atoms into its carbon skeleton, enhancing both its chemical reactivity and biological activity. The presence of an imino group and a carboxamide moiety contributes to its pharmacological potential.
| Property | Details |
|---|---|
| Molecular Formula | C20H17N5O2 |
| IUPAC Name | 6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Molecular Weight | 365.39 g/mol |
Biological Activities
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The structural features suggest potential effectiveness against bacterial and fungal pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Anticancer Activity
Research has demonstrated that derivatives of triazine compounds can inhibit the growth of various cancer cell lines. For instance, studies on structurally related compounds have shown significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving apoptosis and necrosis .
Antimicrobial Properties
In vitro studies have indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For example, derivatives tested against Staphylococcus aureus and Escherichia coli showed inhibition zones indicating effective antimicrobial action .
Enzyme Inhibition
Studies focusing on enzyme interactions reveal that the presence of nitrogen atoms in the triazine framework can facilitate binding to active sites of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms .
The mechanism of action for this compound likely involves:
- Binding to DNA : The conjugated system may intercalate into DNA strands, disrupting replication.
- Enzyme Interaction : Specific functional groups may inhibit key enzymes involved in metabolic processes.
Future Directions
Further research is essential to elucidate the detailed biological mechanisms and therapeutic potentials of this compound:
- In Vivo Studies : Animal models should be employed to assess pharmacokinetics and toxicity profiles.
- Structure–Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity will guide synthetic efforts toward more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
